

### Preclinical Safety Profile of CR665 (Difelikefalin): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**CR665**, also known as difelikefalin, is a peripherally restricted kappa-opioid receptor (KOR) agonist. Its development has been focused on treating pruritus associated with chronic kidney disease and postoperative pain, with a mechanism designed to avoid the central nervous system side effects commonly associated with opioid use.[1] This technical guide provides a comprehensive overview of the preclinical safety profile of **CR665**, summarizing key toxicology findings, detailing experimental methodologies from pivotal studies, and illustrating the relevant signaling pathway.

#### **Core Preclinical Safety Data**

The preclinical safety of **CR665** has been evaluated in a comprehensive battery of studies, including single-dose and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity assessments. These studies were conducted in various animal models, including mice, rats, and monkeys.

#### **Single-Dose Toxicity**

Single-dose toxicity studies were conducted to determine the maximum tolerated dose (MTD) and to identify potential target organs for acute toxicity.



| Species | Route of<br>Administration | Maximum Tolerated<br>Dose (MTD) | Observations                                                                                                                                                                                                                  |
|---------|----------------------------|---------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mouse   | Intravenous (IV)           | 100 mg/kg                       | Mortality was observed at 200 mg/kg within 30 minutes of administration.[2]                                                                                                                                                   |
| Rat     | Intravenous (IV)           | -                               | Doses of 50 to 100 mg/kg were associated with lethargy, decreased body weight gain, and reduced food consumption. A dose of 25 mg/kg/day was selected for repeatdose studies due to tolerability concerns at higher doses.[2] |
| Monkey  | Intravenous (IV)           | 8 mg/kg                         | Clinical signs of increasing severity and duration were noted at doses ≥4 mg/kg, with one animal requiring veterinary intervention at 16 mg/kg.[2]                                                                            |

#### **Repeat-Dose Toxicity**

Repeat-dose toxicity studies were performed to evaluate the effects of longer-term exposure to **CR665**.



| Species | Duration           | Route of<br>Administrat<br>ion | Dose<br>Levels<br>(mg/kg/day) | No-<br>Observed-<br>Adverse-<br>Effect Level<br>(NOAEL) | Key<br>Findings                                                                                                                                                                                                                     |
|---------|--------------------|--------------------------------|-------------------------------|---------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Rat     | 28 days            | Intravenous<br>(IV)            | 1, 5, 25                      | -                                                       | Dose- dependent behavioral observations including decreased activity, lethargy, and ataxia.[3]                                                                                                                                      |
| Rat     | 13 and 26<br>weeks | Intravenous<br>(IV)            | 0.25, 2.5, 25                 |                                                         | At 25 mg/kg/day, bilateral atrophy in the seminiferous tubules of the testis was observed. Across all studies, consistent findings included clinical observations attributed to exaggerated pharmacodyn amic and secondary effects. |



| Monkey | 4 weeks            | Intravenous<br>(IV) | Up to 4            | -                                           | Dose- dependent behavioral observations similar to                                                    |
|--------|--------------------|---------------------|--------------------|---------------------------------------------|-------------------------------------------------------------------------------------------------------|
|        |                    |                     |                    |                                             | those in rats.                                                                                        |
| Monkey | 13 and 39<br>weeks | Intravenous<br>(IV) | 0.06, 0.25,<br>1.0 | 0.25<br>mg/kg/day<br>(for 39-week<br>study) | Effects seen at 1 mg/kg were not all recoverable. Dose- dependent behavioral observations were noted. |

#### Genotoxicity

A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of **CR665**.

| Assay                                                 | System                     | Results  |
|-------------------------------------------------------|----------------------------|----------|
| Bacterial Reverse Mutation<br>Assay (Ames Test)       | S. typhimurium and E. coli | Negative |
| In Vitro Mammalian<br>Chromosomal Aberration<br>Assay | Mammalian Cells            | Negative |
| In Vivo Mouse Micronucleus<br>Assay                   | Mouse Bone Marrow          | Negative |

#### Carcinogenicity

Long-term studies were conducted to evaluate the carcinogenic potential of CR665.



| Species                | Duration | Route of<br>Administration | Dose Levels            | Findings         |
|------------------------|----------|----------------------------|------------------------|------------------|
| Rat                    | 2 years  | Subcutaneous<br>(SC)       | Up to 1.0<br>mg/kg/day | Not carcinogenic |
| Transgenic rasH2 Mouse | 6 months | Subcutaneous<br>(SC)       | Up to 30<br>mg/kg/day  | Not carcinogenic |

#### **Reproductive and Developmental Toxicity**

The potential effects of **CR665** on reproduction and development were assessed in rats and rabbits.



| Study Type                 | Species | Dosing Period                                  | Dose Levels<br>(mg/kg/day) | Findings                                                                                                                                                 |
|----------------------------|---------|------------------------------------------------|----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Embryofetal<br>Development | Rat     | Organogenesis                                  | 0.25, 2.5, 25              | No embryofetal lethality or fetal malformations. Increased incidences of skeletal variations (wavy ribs and incompletely ossified ribs) at 25 mg/kg/day. |
| Embryofetal<br>Development | Rabbit  | Organogenesis                                  | -                          | No adverse effects at doses up to 10 times the maximum recommended human dose (MRHD).                                                                    |
| Fertility                  | Rat     | -                                              | -                          | No effect on fertility.                                                                                                                                  |
| Lactation                  | Rat     | Gestation day 7<br>through lactation<br>day 14 | 0.6, 2.5, 10               | Difelikefalin was detected in the milk of lactating rats, but not in the plasma of nursing pups.                                                         |

## Experimental Protocols Repeat-Dose Intravenous Toxicity Studies (General Methodology)



- Objective: To determine the potential toxicity of **CR665** following repeated intravenous administration in both a rodent (rat) and a non-rodent (monkey) species for durations up to 26 and 39 weeks, respectively.
- Animal Models: Sprague-Dawley rats and Cynomolgus monkeys.
- Administration: The test article was administered daily via intravenous bolus injection.
- Parameters Monitored:
  - Clinical Observations: Daily detailed clinical examinations for signs of toxicity, including behavioral changes (e.g., decreased spontaneous activity, lethargy, ataxia, altered posture).
  - Body Weight and Food/Water Consumption: Measured weekly.
  - Ophthalmoscopy: Performed prior to the study and at termination.
  - Electrocardiography (ECG): Conducted in monkeys at specified intervals.
  - Clinical Pathology: Blood and urine samples were collected at predetermined intervals for hematology, clinical chemistry, and urinalysis.
  - Anatomic Pathology: At the end of the study, all animals underwent a full necropsy. Organ weights were recorded, and a comprehensive set of tissues was collected and preserved for histopathological examination.

#### **Genotoxicity Assays (General Methodology)**

- Ames Test (Bacterial Reverse Mutation Assay):
  - Objective: To evaluate the potential of CR665 to induce gene mutations in bacteria.
  - Method: Strains of Salmonella typhimurium and Escherichia coli were exposed to varying concentrations of CR665, both with and without metabolic activation (S9 mix). The number of revertant colonies was counted and compared to control groups.
- In Vitro Mammalian Chromosomal Aberration Assay:



- Objective: To assess the potential of CR665 to induce structural chromosomal damage in mammalian cells.
- Method: Cultured mammalian cells were treated with CR665 at several concentrations, with and without metabolic activation. Metaphase cells were harvested, and chromosomes were examined for structural aberrations.
- In Vivo Mouse Micronucleus Assay:
  - Objective: To determine the potential of CR665 to induce chromosomal damage or damage to the mitotic apparatus in a whole animal system.
  - Method: Mice were administered CR665, and bone marrow was harvested at appropriate time points. Polychromatic erythrocytes were analyzed for the presence of micronuclei.

#### **Safety Pharmacology Studies (General Methodology)**

- Objective: To investigate the potential undesirable pharmacodynamic effects of CR665 on vital physiological functions.
- Central Nervous System (CNS) Assessment (Irwin Test/Functional Observational Battery in Rats):
  - Method: Rats were administered single intravenous doses of CR665 (e.g., 0, 1, 5, and 25 mg/kg). A battery of observations was conducted to assess behavioral, neurological, and autonomic functions. Observations were made at specified time points post-dosing (e.g., 2 and 24 hours). Parameters evaluated included, but were not limited to, spontaneous activity, posture, gait, sensory responses, and autonomic signs.
- Cardiovascular Assessment (Monkeys):
  - Method: Conscious, telemetered monkeys were administered intravenous doses of CR665
     (≥ 0.25 mg/kg/day). Cardiovascular parameters, including blood pressure, heart rate, and
     ECG, were continuously monitored.
- Respiratory Assessment (Rats):



 Method: Rats were administered intravenous doses of CR665 (≥ 1 mg/kg/day), and respiratory function was assessed using whole-body plethysmography. Parameters measured included respiratory rate, tidal volume, and minute volume.

# Signaling Pathway and Experimental Workflow Visualization Kappa-Opioid Receptor Signaling in Peripheral Sensory Neurons

The primary mechanism of action of **CR665** is the activation of kappa-opioid receptors on peripheral sensory neurons. This activation leads to a cascade of intracellular events that ultimately modulate neuronal excitability and reduce the transmission of pain and itch signals.



Click to download full resolution via product page

Caption: CR665 activates peripheral KOR, leading to reduced neuronal excitability.

#### **General Workflow for Preclinical Safety Assessment**



The preclinical safety evaluation of a new chemical entity like **CR665** follows a structured workflow to identify potential hazards before human clinical trials.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Difelikefalin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Preclinical Safety Profile of CR665 (Difelikefalin): A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b3062350#preclinical-data-on-cr665-safety-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com